molecular formula C17H26 B14598066 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene CAS No. 60746-45-4

8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene

Cat. No.: B14598066
CAS No.: 60746-45-4
M. Wt: 230.4 g/mol
InChI Key: RGNCHLBATYIVSY-UHFFFAOYSA-N
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Description

8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene is a complex organic compound characterized by its unique structure, which includes a butenyl group and multiple methyl groups attached to a hexahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a naphthalene derivative with a butenyl halide under basic conditions. This is followed by a series of reduction and methylation reactions to introduce the necessary methyl groups.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation and alkylation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Indole derivatives with enyne or diene substituents

Uniqueness

This compound is unique due to its specific structural features, including the butenyl group and multiple methyl groups

Properties

CAS No.

60746-45-4

Molecular Formula

C17H26

Molecular Weight

230.4 g/mol

IUPAC Name

8-but-3-enyl-4,7,8a-trimethyl-2,3,5,8-tetrahydro-1H-naphthalene

InChI

InChI=1S/C17H26/c1-5-6-9-15-14(3)10-11-16-13(2)8-7-12-17(15,16)4/h5,10,15H,1,6-9,11-12H2,2-4H3

InChI Key

RGNCHLBATYIVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC=C(C(C2(CCC1)C)CCC=C)C

Origin of Product

United States

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